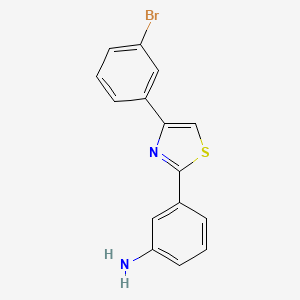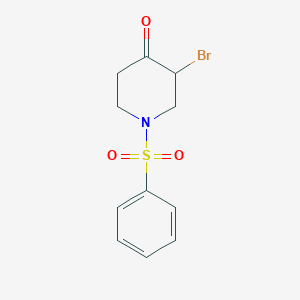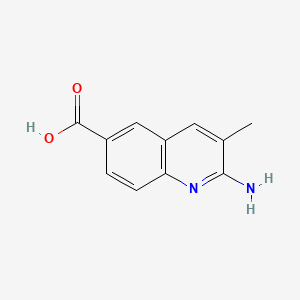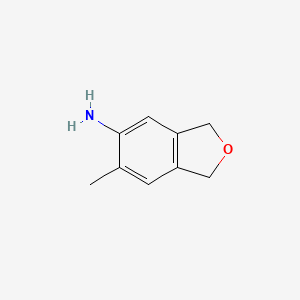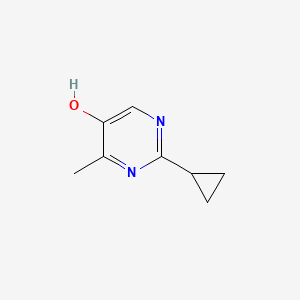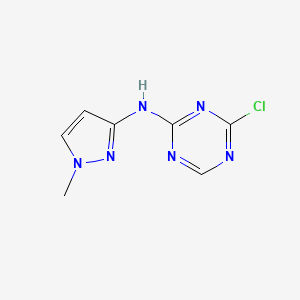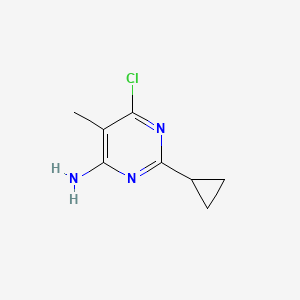
6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine is a chemical compound with the molecular formula C8H10ClN3. It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing nitrogen atoms at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atoms with the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while coupling reactions can produce more complex pyrimidine-based structures.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in neurological processes.
Biological Research: The compound is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of more complex chemical entities for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. As a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides such as cAMP and cGMP. This leads to increased levels of these signaling molecules, which can modulate various physiological processes, including neurotransmission and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2-methylpyrimidin-4-amine
- 2-Cyclopropyl-4,6-dichloropyrimidine
- 5-Methyl-2-cyclopropylpyrimidine
Uniqueness
6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit PDE10A with high potency and selectivity makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H10ClN3 |
|---|---|
Molekulargewicht |
183.64 g/mol |
IUPAC-Name |
6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H10ClN3/c1-4-6(9)11-8(5-2-3-5)12-7(4)10/h5H,2-3H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
YAXGQELQDGLZKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1Cl)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


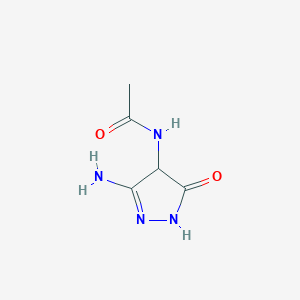

![3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11765720.png)
![Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)
![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)
